![molecular formula C13H16N2O5 B5103519 methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate](/img/structure/B5103519.png)

methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

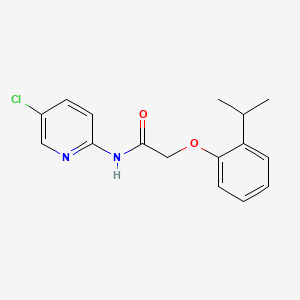

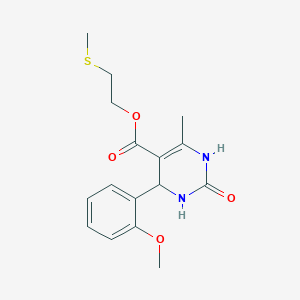

“Methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate” is a chemical compound with the molecular formula C14H17N3O5S . It has an average mass of 339.367 Da and a monoisotopic mass of 339.088898 Da .

Molecular Structure Analysis

The molecular structure analysis of “methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate” is based on its molecular formula C14H17N3O5S . The structure includes a butanoate group, a phenoxyacetyl group, and a hydrazino group .Wissenschaftliche Forschungsanwendungen

- Quantum chemistry relies on accurate modeling of molecular structures and interactions. Researchers can use computational methods to study the electronic properties, vibrational modes, and reactivity of “methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate.” These insights aid in drug design, catalysis, and materials science .

- The compound’s hydrazino group may play a role in seed preservation. Investigating its effects on seed germination, dormancy, and longevity could enhance crop storage methods. Citizen science initiatives, like the EU-funded INCREASE project, empower civil society to contribute to seed preservation research .

- Combining botany, ecology, applied mathematics, and computer science, researchers can explore plant architecture and vegetation patterns. “Methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate” might influence plant growth, biomass estimation, and ecosystem dynamics. Such insights benefit agriculture, forestry, and rural development .

Quantum Chemistry and Computational Modeling

Seed Preservation and Agriculture

Plant Architecture and Vegetation Modeling

Wirkmechanismus

Target of Action

The primary target of methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate is MenB , the 1,4-dihydroxyl-2-naphthoyl-CoA synthase . This enzyme plays a crucial role in the bacterial menaquinone (MK) biosynthesis pathway .

Mode of Action

Methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate inhibits MenB through the formation of an adduct with coenzyme A (CoA) . This compound is converted into the corresponding CoA adduct in bacterial cells, and this adduct binds to MenB with a significant affinity .

Biochemical Pathways

The compound affects the bacterial menaquinone (MK) biosynthesis pathway . By inhibiting MenB, it disrupts the production of MK, a vital component in bacterial respiration .

Pharmacokinetics

Similar compounds have shown good bioavailability and stability .

Result of Action

The inhibition of MenB leads to a disruption in the production of MK, affecting bacterial respiration . This results in a bacteriostatic effect, limiting the growth and proliferation of bacteria .

Eigenschaften

IUPAC Name |

methyl 4-oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-19-13(18)8-7-11(16)14-15-12(17)9-20-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVRCGMDOIWIGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)NNC(=O)COC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5103440.png)

![3-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-4-methoxybenzaldehyde](/img/structure/B5103445.png)

![dimethyl 5-{[phenyl(phenylthio)acetyl]amino}isophthalate](/img/structure/B5103446.png)

![N-{1-[1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5103482.png)

![4-[allyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B5103507.png)

![2,7-bis(4-methylphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5103512.png)

![N-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}benzenesulfonamide](/img/structure/B5103523.png)

![2-[(4-chlorophenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5103535.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-thienyl)acetamide](/img/structure/B5103540.png)